molecular formula C12H14N2S B1669654 Cymiazole CAS No. 61676-87-7

Cymiazole

Cat. No. B1669654
CAS RN: 61676-87-7
M. Wt: 218.32 g/mol
InChI Key: YUAUPYJCVKNAEC-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cymiazole is an iminophenyl thiazolidine derivative that is active against acari (mites and ticks) . It is a veterinary drug used as an ectoparasiticide . It is also used to control Varroa mites in honeybees .


Molecular Structure Analysis

Cymiazole has a molecular formula of C12H14N2S . Its average mass is 218.318 Da and its monoisotopic mass is 218.087769 Da .


Physical And Chemical Properties Analysis

Cymiazole is a crystalline substance . It has a melting point range of 42 - 46 °C . It is moderately soluble in water and volatile .

Scientific Research Applications

1. Genotoxic Effects on Human Lymphocytes

Research conducted by Zoran et al. (2003) and Stanimirović et al. (2005) revealed that cymiazole hydrochloride, used in beekeeping as an acaricide, significantly increases mitotic and proliferation indices in human lymphocytes, indicating a potential genotoxic effect. This raises concerns about the consumption of bee products containing cymiazole hydrochloride residues, especially for those predisposed to malignant diseases (Zoran et al., 2003), (Stanimirović et al., 2005).

2. Analytical Method Development for Cymiazole Detection

Cabras et al. (1993) and Sherma & McGinnis (1995) have contributed to the development of analytical methods for detecting cymiazole residues in honey. These methods include liquid chromatography and high-performance liquid chromatography, which are crucial for ensuring the safety of honey consumption (Cabras et al., 1993), (Sherma & McGinnis, 1995).

3. Environmental Distribution and Stability

The research by Eyrich & Ritter (1990) and Corta et al. (2000) focused on the environmental distribution and stability of cymiazole. Eyrich & Ritter examined its distribution in the honeybee's body, while Corta et al. studied its degradation in aqueous media, finding cymiazole to be stable across a range of pH levels. These studies are significant for understanding how cymiazole interacts with its environment and its long-term effects on bee colonies and potentially, on human consumption of bee products (Eyrich & Ritter, 1990), (Corta et al., 2000).

4. Impact on Non-Target Species

Kryger et al. (2006) explored the impact of cymiazole on non-target species, particularly its effects on dung beetles, which are crucial for maintaining healthy ecosystems. Their study showed that cymiazole, in a spray formulation, did not significantly affect the survival and reproduction of dung beetles, indicating a potentially lower environmental impact compared to other formulations (Kryger et al., 2006).

5. Role in Cytochrome P450 Pathways

Research on cytochrome P450 pathways, including studies by Hillig et al. (2003) and Tortorici et al. (2006), provides insight into the broader implications of cymiazole and related compounds on human health. These studies contribute to a deeper understanding of how such compounds interact with essential biochemical pathways in the human body (Hillig et al., 2003), (Tortorici et al., 2006)

Safety And Hazards

Cymiazole is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAUPYJCVKNAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058143
Record name Cymiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cymiazole

CAS RN

61676-87-7
Record name Cymiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cymiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cymiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methyl-3H-thiazol-2-ylidene)-2,5-xylidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYMIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XR6MQQ6BK
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

19.4 g (0.1 mole) of N-2,4-xylyl-N'-methyl-thiourea and 15.2 g (0.1 mole) of chloroacetaldehyde-diethylacetal in 150 ml of 2N aqueous hydrochloric acid are refluxed for 1 hour. The clear light-yellow solution is subsequently cooled to room temperature; it is rendered slightly alkaline with 30% aqueous medium hydroxide solution, and extracted with ether. The ether extract is washed with water, dried with sodium sulphate and filtered, and the ether is then distilled off. The oily residue is distilled; b.p. 132°-134° C/0.3 Torr; yield: 20.2 g = 92% of theory.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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